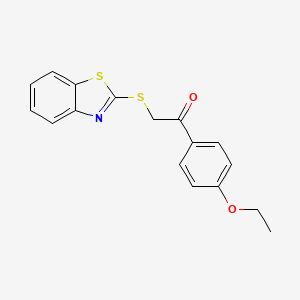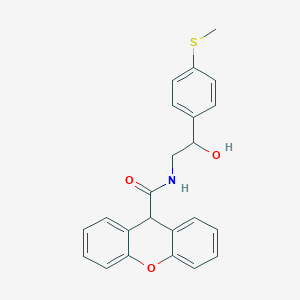
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-9H-xanthene-9-carboxamide, also known as XTT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is widely used as a reagent for measuring cell viability and metabolism in various biological studies.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-9H-xanthene-9-carboxamide involves the reduction of the compound by NADH and NADPH in the presence of an electron mediator, such as PMS. The reduced form of this compound, this compound-formazan, is a highly water-soluble compound that can be measured spectrophotometrically. The amount of this compound-formazan produced is directly proportional to the number of viable cells in a sample.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on cells. It is an inert compound that does not interfere with cellular processes or metabolism.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-9H-xanthene-9-carboxamide is its high sensitivity and accuracy in measuring cell viability and metabolism. It is also a low-cost reagent that can be easily synthesized in the laboratory. However, this compound has some limitations in its use. It requires the use of an electron mediator, such as PMS, which can be toxic to cells at high concentrations. This compound also requires a relatively long incubation time, which can be a disadvantage in time-sensitive experiments.
Future Directions
There are several future directions for the use of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-9H-xanthene-9-carboxamide in scientific research. One potential application is in the development of new antitumor drugs. This compound can be used to evaluate the efficacy of these drugs in vitro, allowing for the identification of potential candidates for further testing in vivo. Another potential application is in the study of mitochondrial function and metabolism. This compound can be used to measure changes in mitochondrial dehydrogenase activity, providing insights into the role of mitochondria in cellular processes.
Conclusion:
In conclusion, this compound is a valuable reagent in scientific research due to its high sensitivity and accuracy in measuring cell viability and metabolism. Its simple synthesis method and low cost make it a popular choice in many laboratories. While this compound has some limitations in its use, its potential applications in the development of new antitumor drugs and the study of mitochondrial function make it an exciting area of research for the future.
Synthesis Methods
The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-9H-xanthene-9-carboxamide involves the reaction of 2-hydroxyethylaniline with 4-(methylthio)benzaldehyde in the presence of sodium methoxide. The resulting product is then reacted with 9H-xanthene-9-carboxylic acid to yield this compound. The synthesis method is relatively simple and low-cost, making this compound a popular reagent in many laboratories.
Scientific Research Applications
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-9H-xanthene-9-carboxamide is widely used as a reagent for measuring cell viability and metabolism in various biological studies. It is commonly used in assays that require the measurement of mitochondrial dehydrogenase activity, such as the MTT assay. This compound is also used in the evaluation of antitumor drug efficacy, as it can detect changes in cell viability and metabolism caused by these drugs.
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3S/c1-28-16-12-10-15(11-13-16)19(25)14-24-23(26)22-17-6-2-4-8-20(17)27-21-9-5-3-7-18(21)22/h2-13,19,22,25H,14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLYVMJCEGZVEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
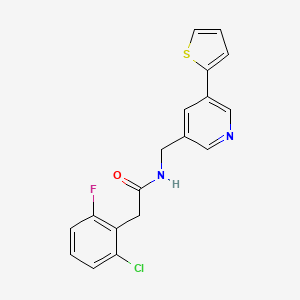

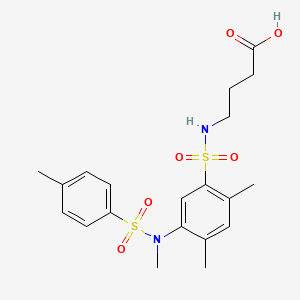
![1-(3,5-dimethoxyphenyl)-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2638414.png)
![3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine, trifluoroacetic acid](/img/structure/B2638416.png)


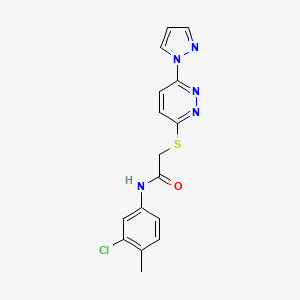
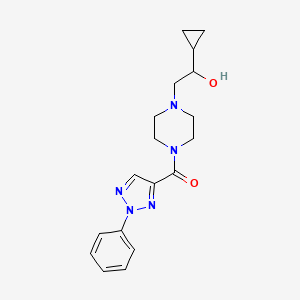
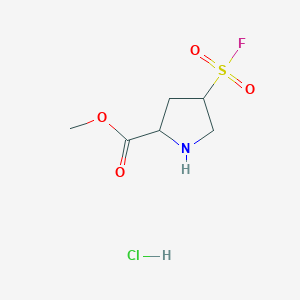
![9-Cyclohexyl-3-[(2,4-dichlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2638428.png)
![Spiro[3.3]heptan-3-ylmethanamine;hydrochloride](/img/structure/B2638431.png)
